molecular formula C8H9N3O3 B2756969 [(4-Nitrophenyl)methyl]urea CAS No. 18740-35-7

[(4-Nitrophenyl)methyl]urea

Cat. No.: B2756969
CAS No.: 18740-35-7
M. Wt: 195.178
InChI Key: JTVLKCKOMVXJQH-UHFFFAOYSA-N
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Description

[(4-Nitrophenyl)methyl]urea is an organic compound that belongs to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH2-CO-NH2) where one or both of the hydrogen atoms are replaced by other substituents In the case of this compound, one of the hydrogen atoms is replaced by a (4-nitrophenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Nitrophenyl)methyl]urea can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzylamine with an isocyanate or carbamoyl chloride. The reaction typically proceeds under mild conditions and can be carried out in both organic and aqueous solvents. For example, the reaction of 4-nitrobenzylamine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity .

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed. These methods are more environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(4-Nitrophenyl)methyl]urea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The urea group can undergo hydrolysis to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Reduction: [(4-Aminophenyl)methyl]urea.

    Hydrolysis: 4-nitrobenzylamine and carbon dioxide.

Scientific Research Applications

[(4-Nitrophenyl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Nitrophenyl)methyl]urea involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The urea group can also form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Nitrophenyl)ethyl]urea
  • [(4-Nitrophenyl)propyl]urea
  • [(4-Nitrophenyl)butyl]urea

Uniqueness

[(4-Nitrophenyl)methyl]urea is unique due to the specific positioning of the nitro group on the phenyl ring and the methyl group attached to the urea. This specific structure imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

(4-nitrophenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVLKCKOMVXJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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